N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide
Description
The compound N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-(m-tolyl)acetamide moiety at position 2.
Key structural attributes:
- 4-Methoxyphenyl group: Enhances lipophilicity and may modulate metabolic stability via methoxy group resistance to oxidation.
- 2-(m-Tolyl)acetamide: Introduces steric bulk and hydrophobic interactions, with the methyl group on the m-tolyl ring affecting binding pocket compatibility.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-3-5-15(10-14)11-20(25)22-21-18-12-28(26)13-19(18)23-24(21)16-6-8-17(27-2)9-7-16/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSBYDLQMQEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. Its molecular formula is CHNOS, with a molecular weight of approximately 342.41 g/mol. The presence of the methoxyphenyl and m-tolyl substituents contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxyphenyl and m-tolyl groups often requires specific reagents and conditions to ensure high yields.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi, including Candida albicans and Cryptococcus neoformans . The compound's structure suggests it may similarly inhibit microbial growth due to its interaction with cellular targets.
Anti-inflammatory Properties
Thienopyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
There is growing interest in the anticancer properties of thienopyrazole derivatives. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
- Antifungal Activity Evaluation : A study evaluated the antifungal efficacy of related thienopyrazole compounds against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, suggesting that structural modifications could enhance potency .
- Inhibition of Inflammatory Markers : In another study, derivatives were tested for their ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. Results showed a significant reduction in these inflammatory markers, supporting their potential use as anti-inflammatory agents .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Analysis of Structural Variations
Substituent Effects
- Cyclohexanecarboxamide () : The cyclohexane group introduces significant steric bulk compared to the m-tolyl acetamide, likely reducing solubility and membrane permeability. This analog may exhibit lower bioavailability but could enhance selectivity for hydrophobic binding pockets .
- 2-(2-Methoxyphenoxy)acetamide (): The methoxyphenoxy group increases hydrogen-bond acceptor capacity (via ether oxygen), while the sulfone group (5,5-dioxo) elevates polarity.
Oxidation State of Thieno Ring
- 5-Oxido vs. 5,5-Dioxo (): The target compound’s sulfoxide group offers intermediate polarity, whereas the sulfone in ’s analog maximizes polarity and oxidative stability.
Hybrid Ring Systems ()
- Pyrrole-thieno Fusion (): The dual sulfone and ethoxy-methoxyphenyl groups in ’s compound suggest applications in kinase inhibition (common in sulfone-bearing drugs). The ethoxy group may slow cytochrome P450 metabolism .
- Isoxazole-Pyrrole Substituent () : The multi-ring system in ’s compound introduces conformational rigidity, which could enhance binding specificity but complicate synthesis .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The m-tolyl acetamide in the target compound provides moderate lipophilicity (clogP ~3.5 estimated), compared to the more hydrophilic dioxo analog () and the hydrophobic cyclohexane derivative ().
- Solubility : Sulfone-containing analogs () likely exhibit higher aqueous solubility than sulfoxides or carboxamides.
Pharmacological Potential
- Target Selectivity : The m-tolyl group’s methyl moiety may favor interactions with aromatic residues in enzyme active sites (e.g., kinases or GPCRs), whereas bulkier substituents () could limit off-target effects.
- Metabolic Stability : Methoxy and sulfoxide groups are susceptible to oxidative metabolism, whereas sulfones () and ethoxy groups () may resist degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
